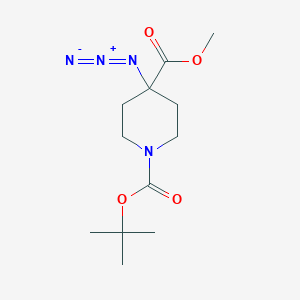

1-O-Tert-butyl 4-O-methyl 4-azidopiperidine-1,4-dicarboxylate

Beschreibung

Eigenschaften

IUPAC Name |

1-O-tert-butyl 4-O-methyl 4-azidopiperidine-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O4/c1-11(2,3)20-10(18)16-7-5-12(6-8-16,14-15-13)9(17)19-4/h5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTDISURQSHYKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)OC)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-Tert-butyl 4-O-methyl 4-azidopiperidine-1,4-dicarboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple precursors such as 1,4-dibromobutane and ammonia.

Introduction of the Azido Group: The azido group is introduced by reacting the piperidine derivative with sodium azide under suitable conditions.

Substitution with Tert-butyl and Methyl Groups: The final step involves the substitution of the piperidine ring with tert-butyl and methyl groups using appropriate reagents and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound is carried out in large-scale reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-O-Tert-butyl 4-O-methyl 4-azidopiperidine-1,4-dicarboxylate undergoes various types of chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro derivatives.

Reduction: Reduction of the azido group leads to the formation of amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and halides are employed under mild to moderate conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-O-Tert-butyl 4-O-methyl 4-azidopiperidine-1,4-dicarboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-O-Tert-butyl 4-O-methyl 4-azidopiperidine-1,4-dicarboxylate involves the interaction of its azido group with various molecular targets. The azido group can undergo cycloaddition reactions with alkenes and alkynes, forming triazoles. These reactions are often catalyzed by copper(I) ions and are widely used in click chemistry. The compound’s unique structure allows it to participate in a variety of chemical transformations, making it a versatile tool in synthetic chemistry.

Vergleich Mit ähnlichen Verbindungen

Base Compound : 1-O-tert-butyl 4-O-methyl piperidine-1,4-dicarboxylate (CAS 124443-68-1)

4-Cyanomethyl Derivative : 1-O-tert-butyl 4-O-ethyl 4-(cyanomethyl)piperidine-1,4-dicarboxylate (CAS 495414-81-8)

- Substituents: Cyanomethyl group at the 4-position.

- Reactivity : The nitrile group may enable further transformations, such as hydrolysis to carboxylic acids or participation in nucleophilic reactions.

4-Trifluoromethyl Derivative : O1-tert-butyl O4-ethyl 4-(trifluoromethyl)piperidine-1,4-dicarboxylate (CAS 1255099-09-2)

4-Acetyl Derivative : 1-O-tert-butyl 4-O-ethyl 4-acetylpiperidine-1,4-dicarboxylate (CID 82124676)

- Substituents : Acetyl group at the 4-position.

- Reactivity : The ketone group offers opportunities for condensation reactions or reductions to secondary alcohols.

4-Ethyl Derivative : 1-O-tert-butyl 4-O-methyl 4-ethylpiperidine-1,4-dicarboxylate (CAS 578021-55-3)

Key Observations

- Reactivity : The azide group in the target compound enables click chemistry, distinguishing it from analogs with inert groups (e.g., ethyl, trifluoromethyl). This makes it particularly useful in bioconjugation and targeted drug delivery .

- Physical Properties : The tert-butyl and methyl ester groups confer stability and crystallinity, as seen in the base compound’s high melting point (33–37°C) .

- Safety : Most analogs are classified as irritants (Hazard Code Xi), requiring precautions during handling .

Q & A

Q. What are the recommended synthetic routes for 1-O-tert-butyl 4-O-methyl 4-azidopiperidine-1,4-dicarboxylate?

The compound’s synthesis likely involves multi-step functionalization of a piperidine core. A plausible route includes:

Core preparation : Introduce tert-butyl and methyl carboxylate groups via nucleophilic substitution or esterification.

Azide incorporation : Replace a leaving group (e.g., chloride, sulfonyl) at the 4-position with an azide group using NaN₃ or similar reagents under controlled conditions .

Purification : Chromatography (e.g., silica gel) or recrystallization to achieve >95% purity.

Q. Key considerations :

- Reaction optimization (temperature, solvent polarity) for azide substitution to minimize side reactions.

- Safety protocols for handling azides (e.g., inert atmosphere, small-scale trials) .

Table 1 : Example reaction conditions from analogous piperidine derivatives:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Azide substitution | NaN₃, DMF, 60°C, 12 h | ~85% | |

| Esterification | DCC/DMAP, THF, rt | 90-95% |

Q. How should this compound be characterized to confirm its structure and purity?

Methodology :

Q. Quality control :

- HPLC/GC-MS to assess purity (>95%) and detect residual solvents .

Q. What are the stability and storage requirements for this compound?

- Stability :

- Azides are thermally sensitive; avoid prolonged exposure to light, heat (>40°C), or acidic/basic conditions.

- Decomposition products may include amines (via Staudinger reaction) or nitrogen gas .

- Storage :

- Under inert gas (Ar/N₂) at -20°C in airtight, light-resistant containers.

- Desiccate to prevent hydrolysis of ester groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve azide substitution efficiency?

Experimental design :

- Design of Experiments (DoE) : Vary parameters (temperature, solvent, stoichiometry) to identify optimal conditions. For example:

Case study :

In analogous chlorosulfonylpiperidine derivatives, replacing Cl with azide in DMF at 60°C achieved 85% yield, while THF resulted in <50% due to poor solubility .

Q. How can computational modeling predict the reactivity of the azide group in downstream applications?

Approach :

Q. Validation :

- Compare computational predictions with experimental kinetics (e.g., reaction rates measured via in situ IR ).

Q. How can contradictory data on azide stability be resolved in different solvent systems?

Analysis framework :

- Hypothesis testing : If azide decomposition rates vary in DMSO vs. DMF:

- Measure degradation via NMR (disappearance of azide signal).

- Identify intermediates (e.g., iminophosphoranes) via LC-MS .

- Root cause : Solvent nucleophilicity (e.g., DMSO may catalyze side reactions via sulfide intermediates).

Q. Mitigation :

Q. What strategies enable selective functionalization of the piperidine ring without azide degradation?

Methodology :

- Protecting groups : Temporarily mask the azide (e.g., as a triazole via click chemistry) during subsequent reactions.

- Mild conditions : Use Pd-catalyzed cross-couplings (Suzuki, Sonogashira) at low temperatures (<50°C) .

Example :

In a related ethyl 4-iodomethylpiperidine derivative, Suzuki coupling with arylboronic acids proceeded at 60°C without azide interference .

Q. What are the applications of this compound in bioconjugation or drug discovery?

Research applications :

- Click chemistry : Conjugate with alkynes for targeted drug delivery or fluorescent labeling.

- Prodrug design : Use the tert-butyl ester as a hydrolyzable prodrug moiety .

Case study :

Analogous azidopiperidines have been used to synthesize HIV protease inhibitors via CuAAC reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.